Isoxazol-4-ol

Descripción general

Descripción

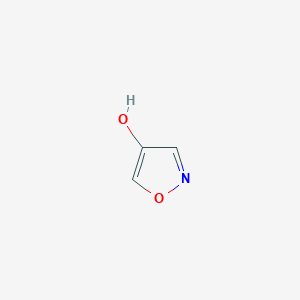

Isoxazol-4-ol is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions in the ring. This compound is part of the isoxazole family, which is known for its significant biological activities and therapeutic potential . This compound is of particular interest due to its unique chemical properties and wide range of applications in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isoxazol-4-ol can be synthesized through several methods. One common approach involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require specific catalysts and conditions to proceed efficiently. For instance, the use of Cu (I) or Ru (II) as catalysts in the (3 + 2) cycloaddition reaction is prevalent .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves microwave-assisted methods to enhance reaction rates and yields. For example, the catalyst-free and microwave-assisted one-pot method for the synthesis of 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine has been reported to be efficient .

Análisis De Reacciones Químicas

Types of Reactions: Isoxazol-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The weak N-O bond in the isoxazole ring makes it susceptible to cleavage under certain conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkynes, nitrile oxides, and hydroxylamine . The reactions often require specific catalysts such as Cu (I) or Ru (II) and conditions like elevated temperatures or microwave irradiation .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the reaction with alkynes in the presence of a catalyst can yield isoxazole-linked glyco-conjugates .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Isoxazol-4-ol as a Therapeutic Agent

This compound derivatives have been investigated for their potential therapeutic applications, particularly in cancer treatment and anti-inflammatory activities. The following table summarizes key findings from recent studies:

Case Study: Hsp90 Inhibition

A recent study highlighted the synthesis of novel isoxazole derivatives designed as inhibitors of Heat Shock Protein 90 (Hsp90), a critical protein involved in cancer cell survival. The synthesized compounds demonstrated significant cytotoxicity and Hsp90 inhibition, with one compound showing an IC50 of approximately 21 nM, indicating its potential for further clinical evaluation .

Biological Applications

Enzyme Inhibition and Biological Interactions

This compound has been explored for its ability to inhibit various enzymes, making it a valuable tool in biochemical research. For instance, derivatives have been shown to act as dual inhibitors of p38α MAP kinase and CK1δ, which are involved in inflammatory responses . The mechanism typically involves binding to the active sites of these enzymes, thus blocking substrate access.

Industrial Applications

Use in Agrochemicals and Materials Science

In addition to its medicinal applications, this compound serves as a building block in the synthesis of agrochemicals and advanced materials. Its reactivity allows it to be incorporated into various chemical frameworks used in industrial applications.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound derivatives is crucial for optimizing their biological activity. Recent studies have shown that modifications to the R group on the isoxazole ring can significantly enhance antiproliferative properties against cancer cell lines .

Mecanismo De Acción

The mechanism of action of isoxazol-4-ol involves its interaction with specific molecular targets and pathways. The weak N-O bond in the isoxazole ring allows it to undergo cleavage and form reactive intermediates that can interact with biological molecules . For example, this compound derivatives have been shown to inhibit GABA uptake, making them effective as anticonvulsants .

Comparación Con Compuestos Similares

Isoxazol-4-ol is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include thiadiazole, oxadiazole, and isothiazole derivatives, which also contain five-membered heterocyclic rings with different heteroatoms . This compound stands out due to its wide range of biological activities and potential therapeutic applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and wide range of applications make it an important subject of research in chemistry, biology, medicine, and industry. The continued exploration of this compound and its derivatives is likely to yield new insights and advancements in these fields.

Actividad Biológica

Isoxazol-4-ol is a compound that belongs to the isoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. Its structure can be modified to enhance biological activity, leading to various derivatives with improved efficacy and reduced toxicity. The isoxazole core is pivotal in the development of drugs targeting multiple pathways, including anti-inflammatory, anticancer, and antimicrobial activities.

Biological Activities

1. Anticancer Activity

Research has demonstrated that this compound derivatives exhibit significant anticancer properties. For instance, compounds derived from isoxazole have shown potent inhibitory effects on various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4c | HT1080 | 16.1 |

| 5 | MCF-7 | 0.02 |

| 19 | HCT116 | 5.0 |

These findings suggest that modifications to the isoxazole structure can enhance cytotoxicity against specific cancer types, making them promising candidates for further development as anticancer agents .

2. Anti-inflammatory Effects

This compound has been associated with anti-inflammatory activity, which is crucial for treating various inflammatory diseases. Studies have indicated that certain derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-1β, thereby reducing inflammation in models of acute and chronic inflammatory conditions .

3. Antimicrobial Properties

The antimicrobial potential of this compound has also been explored. Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For example:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 44a | Pseudomonas aeruginosa | 30 |

| 34b | Bacillus cereus | 29.16 |

These results indicate that isoxazole derivatives could serve as effective antimicrobial agents, particularly in combating multi-drug resistant strains .

The mechanisms through which this compound exerts its biological effects are varied:

- Inhibition of Enzymatic Pathways : Isoxazol derivatives often act by inhibiting key enzymes involved in cancer cell proliferation and inflammation.

- Microtubule Destabilization : Some studies suggest that certain derivatives interfere with microtubule dynamics, which is essential for mitosis in cancer cells .

- Neuroprotective Effects : Emerging research highlights the neuroprotective properties of isoxazole compounds, indicating their potential in treating neurodegenerative diseases by modulating oxidative stress and apoptosis pathways .

Case Studies

Several case studies illustrate the clinical relevance of this compound derivatives:

- Study on Anticancer Activity : A recent study synthesized a series of isoxazole derivatives and evaluated their effects on breast cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than traditional chemotherapeutics, suggesting a superior therapeutic index .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of an isoxazole derivative in a rat model of arthritis. The compound significantly reduced swelling and pain compared to control groups, demonstrating its potential for treating inflammatory conditions .

Propiedades

IUPAC Name |

1,2-oxazol-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c5-3-1-4-6-2-3/h1-2,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFBKQBATYREHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30902402 | |

| Record name | NoName_1644 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure and molecular formula of 4-Hydroxyisoxazole?

A1: 4-Hydroxyisoxazole is a heterocyclic compound featuring a 5-membered ring containing one oxygen atom and one nitrogen atom. Its molecular formula is C3H3NO2.

Q2: Is there evidence of 4-Hydroxyisoxazole existing in different tautomeric forms?

A2: Yes, spectroscopic studies have provided evidence for the existence of different tautomeric forms of 4-Hydroxyisoxazole. [, ]

Q3: Has 4-Hydroxyisoxazole been identified in nature?

A3: Yes, 4-Hydroxyisoxazole, also known as Triumferol, was isolated from a plant seed extract and identified as a seed germination inhibitor. [, ]

Q4: Can you describe a method for synthesizing 4-Hydroxyisoxazole?

A4: One synthesis route involves the reaction of diethyl acetonedicarboxylate with nitrosyl chloride. Using an excess of nitrosyl chloride, or starting with diethyl isonitrosoacetonedicarboxylate and one equivalent of nitrosyl chloride, yields diethyl 4-hydroxyisoxazole-3,5-dicarboxylate. [] Another method involves the base-catalyzed conversion of 2,5-dicarbomethoxy-3,4-diazacyclopentadienone 3,4-dioxide. []

Q5: Are there any known applications of 4-Hydroxyisoxazole derivatives in medicinal chemistry?

A5: Yes, research has explored the use of (Azolyphenyl)oxazolidinones, which are structurally related to 4-Hydroxyisoxazole, as potential antibacterial agents against Haemophilus Influenzae and Moraxella Catarrhalis. []

Q6: What resources are available for researchers interested in exploring 4-Hydroxyisoxazole further?

A6: Researchers can utilize databases like the Ullmann Encyclopedia of Industrial Chemistry [] and explore synthetic organic chemistry resources like "Advanced Organic Chemistry" by March. [] Additionally, scientific journals like the Journal of Organic Chemistry, Tetrahedron Letters, and the Journal of Heterocyclic Chemistry often publish research related to heterocyclic compounds, including isoxazoles. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.